Heptacosa-18,21,24-trien-10-one
Description
Heptacosa-18,21,24-trien-10-one is a long-chain polyunsaturated ketone with the molecular formula C₂₇H₄₆O. Its structure features three double bonds at positions 18, 21, and 24 (all in the Z-configuration) and a ketone group at position 10. This compound is a critical component of the contact sex pheromone blend produced by female Anoplophora chinensis (citrus longhorned beetle), playing a pivotal role in eliciting mating behaviors in males . The pheromone blend of A. chinensis is notably complex, comprising hydrocarbons, ketones, and bicyclic lactones, with this compound acting synergistically with other components to ensure full behavioral responses .
Properties
CAS No. |
586966-81-6 |
|---|---|
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
heptacosa-18,21,24-trien-10-one |
InChI |
InChI=1S/C27H48O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h5,7,11-12,14-15H,3-4,6,8-10,13,16-26H2,1-2H3 |
InChI Key |
MLKYJOAUVPJTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptacosa-18,21,24-trien-10-one typically involves the use of long-chain hydrocarbons and specific reaction conditions to introduce the ketone and double bonds at precise locations. One common method involves the oxidation of a precursor hydrocarbon using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is also common in industrial settings to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Heptacosa-18,21,24-trien-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Heptacosa-18,21,24-trien-10-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological signaling and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptacosa-18,21,24-trien-10-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The structural nuances of Heptacosa-18,21,24-trien-10-one and related compounds significantly influence their biological activity. Below is a comparative analysis:
Inhibitory Compounds
Heptacosan-12-one, a saturated ketone, suppresses male responses in A. chinensis, demonstrating that minor structural changes (e.g., ketone position, saturation) can drastically alter bioactivity .
Research Findings and Implications
- Blend Complexity : The A. chinensis pheromone system is the most intricate insect pheromone blend identified, comprising 15 components (8 hydrocarbons, 4 ketones, 3 lactones). This compound is indispensable but insufficient alone .
- Synthetic Replication : Efforts to synthesize this compound and analogs face challenges due to stereochemical complexity, though circular dichroism studies have aided in confirming configurations .
- Ecological Significance: The trienone’s specificity reduces cross-species interference, a critical trait for pest management strategies targeting A. chinensis without affecting non-target species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
